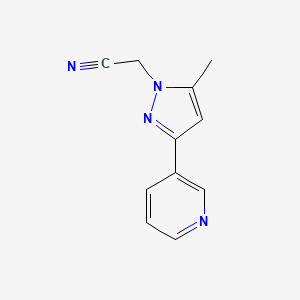
2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .Aplicaciones Científicas De Investigación
Antioxidant Activity
2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a compound similar to 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile, has been utilized in the synthesis of various heterocycles, including pyrazoles and thiophenes, which showed significant antioxidant activities. These activities were comparable to ascorbic acid, highlighting their potential therapeutic applications (El‐Mekabaty, 2015).
Synthesis of Heterocycles
The compound has been a key intermediate in synthesizing diverse heterocycles, such as pyrazoles, pyridines, and tetrazoles, useful in various chemical applications. For instance, it's been used in the creation of compounds exhibiting both intra- and intermolecular hydrogen bonding, forming chains of molecules (Kumar, Parmar, & Errington, 1999).
Antimicrobial and Antitumor Activities
A derivative of this compound, 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, was used in synthesizing pyrazolo[3,4-b]pyridine derivatives. These derivatives demonstrated notable antibacterial and antifungal activities against various microorganisms and showed promising antitumor activity against a liver cell line (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Development of Potent Kinase Inhibitors
The compound was also instrumental in developing a scalable synthesis route for BMS-986236, a potent kinase inhibitor. This process involved creating an alternate azide intermediate and successfully mitigating safety hazards and trace metal contamination (Arunachalam et al., 2019).
Corrosion Inhibition
Aryl pyrazole pyridine derivatives, related to this compound, have been studied for their corrosion inhibition effects on copper in hydrochloric acid systems. These studies involved both electrochemical and computational methods, demonstrating significant inhibition activities (Sudheer & Quraishi, 2015).
Propiedades
IUPAC Name |
2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-9-7-11(14-15(9)6-4-12)10-3-2-5-13-8-10/h2-3,5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMLMYCFRZACEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC#N)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



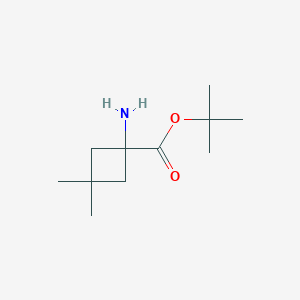
![2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1435151.png)
![3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1435152.png)
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1435153.png)
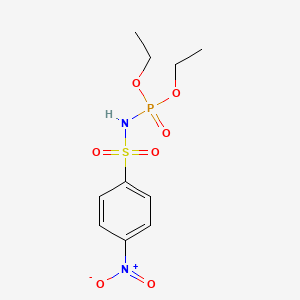
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435159.png)
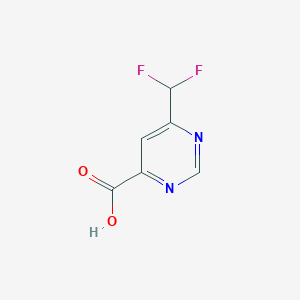
![3,7-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435162.png)
![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435163.png)
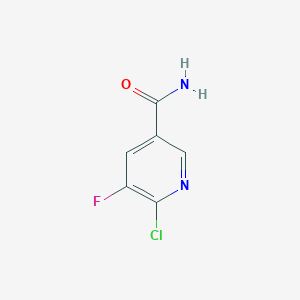

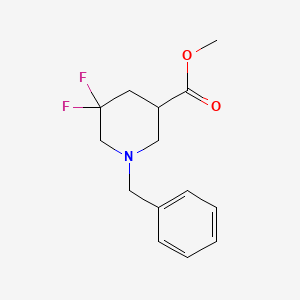
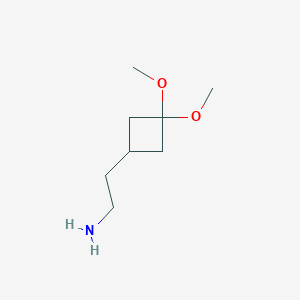
![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)